Deoxygerfelin
Description
Contextualization within Natural Product Chemistry
Deoxygerfelin is a naturally occurring phenolic compound belonging to the diaryl ether class of secondary metabolites. beilstein-journals.orgresearchgate.net Diaryl ethers are a significant group of organic compounds found in a wide array of natural sources, including microorganisms and plants. beilstein-journals.orgresearchgate.net This structural motif is prevalent in numerous bioactive natural products, which has made them an attractive subject for research in pharmaceutical and agrochemical development. beilstein-journals.orgnih.govthieme-connect.de The inherent biological activities of diaryl ethers, which include antibacterial, anti-inflammatory, antifungal, and herbicidal properties, underscore their importance in natural product chemistry. beilstein-journals.org The study of compounds like this compound contributes to the broader understanding of the structural diversity and therapeutic potential residing within this class of molecules. researchgate.net
The synthesis of diaryl ethers can be challenging, often requiring specific catalytic conditions to form the characteristic aryl-O-aryl bond. beilstein-journals.org Research into the synthesis of this compound and related compounds not only provides access to these molecules for further study but also drives the development of new synthetic methodologies in organic chemistry. arkat-usa.orgrsc.org
Significance in Microbial Secondary Metabolite Research
This compound is a secondary metabolite produced by various species of the fungal genus Aspergillus, including A. fumigatus, A. versicolor, and A. sydowii. caymanchem.comresearchgate.net Microbial secondary metabolites are low molecular weight compounds that are not essential for the growth of the organism but play crucial roles in its interaction with the environment, such as in defense and communication. nih.gov The discovery and study of these metabolites are a cornerstone of drug discovery and biotechnology. bjmu.edu.cn
The investigation of this compound has particular significance in the field of microbial co-culture. nih.govtandfonline.com Research has demonstrated that this compound, produced by Aspergillus sydowii, can act as an inducer molecule in the presence of the bacterium Bacillus subtilis. nih.govtandfonline.comresearchgate.net This interaction triggers the production of novel benzoic acid derivatives that are not synthesized when either microorganism is cultured alone. nih.govtandfonline.com This phenomenon highlights the role of secondary metabolites like this compound in mediating complex interspecies relationships and provides a powerful strategy for activating silent biosynthetic gene clusters to discover new natural products. researchgate.netresearchgate.net The study of this compound's role in microbial crosstalk offers valuable insights into the ecological functions of secondary metabolites and opens new avenues for the discovery of bioactive compounds. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635881 | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36149-01-6 | |
| Record name | 4-Carboxydiorcinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Deoxygerfelin
Microbial Origin and Production
Deoxygerfelin's story begins within the fungal kingdom, specifically with the species Aspergillus sydowii. This ubiquitous and saprotrophic fungus, often found in diverse marine ecosystems, is a prolific producer of a wide array of structurally distinct secondary metabolites. researchgate.netresearchgate.net
Isolation from Aspergillus sydowii
Researchers have successfully isolated this compound from cultures of Aspergillus sydowii. researchgate.netresearchgate.net This fungus is known for producing a variety of bioactive compounds, including terpenes, alkaloids, and polyketides. researchgate.netresearchgate.net The isolation of this compound from this species has paved the way for a deeper understanding of its chemical properties and biological functions.
Association with Aspergillus section Nidulantes Metabolites
Aspergillus sydowii belongs to the Aspergillus section Nidulantes. researchgate.net Species within this section are recognized for their capacity to produce a remarkable diversity of secondary metabolites. nih.govmdpi.com These compounds play various ecological roles and some, like sterigmatocystin, are of significant interest. nih.govmdpi.com The production of this compound by A. sydowii aligns with the known metabolic capabilities of this fungal group. nih.gov
Intermicrobial Interactions and Biosynthesis Induction
One of the most compelling aspects of this compound is its role as a signaling molecule in microbial communities, influencing the metabolic activities of other microorganisms.
Role of this compound as an Inducer in Microbial Co-culture Systems
Studies involving the co-cultivation of different microbial species have revealed that this compound can act as a chemical inducer. researchgate.netnih.govresearchgate.net In these mixed cultures, the presence of this compound can trigger the activation of otherwise silent biosynthetic gene clusters in neighboring microbes, leading to the production of novel compounds. researchgate.netnih.govresearchgate.netfrontiersin.org This phenomenon highlights the importance of chemical crosstalk in shaping microbial community dynamics.
Elucidation of Crosstalk Mechanisms between Aspergillus sydowii and Bacillus subtilis
A significant example of this compound's inductive capabilities is observed in the interaction between Aspergillus sydowii and the bacterium Bacillus subtilis. researchgate.netnih.govresearchgate.net In a co-culture setting, this compound produced by A. sydowii induces B. subtilis to synthesize benzoic acid. researchgate.netnih.govresearchgate.nettandfonline.com This initial step sets off a cascade of metabolic events, demonstrating a clear instance of interspecies chemical communication. researchgate.netnih.govresearchgate.net The interaction is not one-sided; the presence of the bacteria can cause a stress response in the fungus, which in turn can activate its own silent metabolic pathways. tandfonline.com
This intricate crosstalk involves the transfer of metabolites between the two microorganisms. nih.govresearchgate.net The benzoic acid produced by B. subtilis is subsequently taken up by A. sydowii and converted into 3-hydroxybenzoic acid. researchgate.netnih.govtandfonline.com This modified compound then serves as a precursor for the biosynthesis of other molecules by the fungus. researchgate.netnih.gov
Biosynthesis of Related Benzoic Acid Derivatives (e.g., N1-N4, N7)
The interspecies interaction initiated by this compound leads to the production of a series of novel benzoic acid derivatives, designated as N1, N2, N3, N4, and N7. researchgate.netnih.govresearchgate.net Following the conversion of benzoic acid to 3-OH-benzoic acid, A. sydowii utilizes this precursor to synthesize the new compound N2. researchgate.netnih.gov Further metabolic transformations, driven by the upregulation of enzymes such as hydrolases, hydroxylases, and acyltransferases during the co-culture, result in the biosynthesis of N1, N3, N4, and N7. researchgate.netnih.gov
Interestingly, the biosynthesis of these compounds is spatially distributed within the co-culture. The production of N1-N4 is primarily attributed to A. sydowii. researchgate.netnih.gov However, the synthesis of N7 requires the presence of both A. sydowii and B. subtilis, indicating a more complex collaborative process for its formation. researchgate.netnih.govresearchgate.net
Enzymatic Regulation and Biotransformation Pathways of this compound
The biotransformation of this compound is a complex process involving specific enzymatic activities, particularly highlighted in microbial interactions. These processes are crucial for the production of novel bioactive compounds.
Identification and Characterization of Key Enzymes (e.g., Hydrolase, Hydroxylase, Acyltransferase)
Research has shown that the biosynthesis of novel benzoic acid derivatives, initiated by this compound, involves the upregulation of several key enzymes, including hydrolases, hydroxylases, and acyltransferases. mdpi.commdpi.compnas.orgresearchgate.netresearchgate.netscispace.com These enzymes play distinct roles in modifying this compound and its subsequent metabolic products.
A pivotal study on the co-culture of Aspergillus sydowii and Bacillus subtilis demonstrated that this compound, produced by A. sydowii, acts as an inducer, prompting B. subtilis to produce benzoic acid. mdpi.compnas.orgresearchgate.netresearchgate.net This benzoic acid is then converted to 3-OH-benzoic acid by A. sydowii. mdpi.comresearchgate.net The subsequent synthesis of new compounds is dependent on the increased activity of specific enzyme classes. mdpi.comresearchgate.net
Hydrolase: In this co-culture system, a hydrolase is responsible for the hydrolysis of 10-deoxygerfelin, leading to the formation of a new derivative, designated as N1. mdpi.com This indicates that this compound itself serves as a direct precursor for new metabolites through enzymatic action. mdpi.com
Hydroxylase: Hydroxylases are crucial for the further modification of the newly synthesized compounds. For instance, a compound designated N2, which is synthesized by A. sydowii from 3-OH-benzoic acid, is further biotransformed into derivatives N3 and N4 by a hydroxylase. mdpi.com
Acyltransferase: The expression of acyltransferase is also significantly upregulated during the co-culture interaction. This enzyme is involved in the biosynthesis of the novel compounds N3, N4, and N7, highlighting its importance in the diversification of the resulting metabolites. mdpi.comscispace.com
The coordinated action of these enzymes demonstrates a sophisticated regulatory network at the microbial level, triggered by the presence of this compound.
Table 1: Key Enzymes in this compound-Related Biotransformation
| Enzyme Class | Specific Function | Precursor(s) | Product(s) | Reference |
| Hydrolase | Hydrolysis | 10-deoxygerfelin | Compound N1 | mdpi.com |
| Hydroxylase | Hydroxylation | Compound N2 | Compounds N3, N4 | mdpi.com |
| Acyltransferase | Acyl group transfer | Compound N2 and others | Compounds N3, N4, N7 | mdpi.comscispace.com |
Metabolic Fate and Biotransformation in Biological Systems (e.g., Mammalian models)
The metabolic fate of this compound has been primarily elucidated within microbial systems. In the co-culture of Aspergillus sydowii and Bacillus subtilis, this compound is a key molecule that both induces and participates in a metabolic cascade. mdpi.com It triggers the production of benzoic acid in B. subtilis, which is then taken up and hydroxylated by A. sydowii to form 3-OH-benzoic acid. researchgate.netresearchgate.net This intermediate becomes the substrate for the synthesis of a series of novel benzoic acid derivatives. pnas.orgresearchgate.netscispace.com Concurrently, this compound itself is biotransformed by a hydrolase into a new compound. mdpi.com
Currently, there is a lack of specific studies detailing the metabolic fate and biotransformation of this compound in mammalian models. However, based on its chemical structure as a phenolic diaryl ether, its likely metabolic pathway in mammals can be inferred from the established metabolism of similar compounds. mdpi.comresearchgate.netpublish.csiro.au
Phenolic compounds are typically subject to extensive metabolism in mammals, which often results in low bioavailability of the parent compound. mdpi.compnas.org The metabolic process generally occurs in two phases:
Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis. oup.com For a diaryl ether compound like this compound, oxidation is a primary route of biotransformation, often occurring at the para position of the phenyl rings. researchgate.net This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. researchgate.net
Phase II Metabolism: Following Phase I, the modified compounds undergo conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. publish.csiro.au The primary conjugation reactions for phenolic compounds are glucuronidation and sulfation, catalyzed by uridine-5-diphosphate glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.com Methylation, catalyzed by catechol-O-methyltransferase (COMT), can also occur. mdpi.com
Furthermore, the gut microbiota plays a crucial role in the metabolism of dietary polyphenols. pnas.org These microorganisms can break down complex phenolic structures into simpler, more readily absorbable molecules, which then undergo phase I and II metabolism in the liver. pnas.org Given that this compound is a fungal secondary metabolite, if ingested, it would likely be subjected to this dual metabolic activity by both host enzymes and gut microbes.
Advanced Chemical Synthesis Methodologies of Deoxygerfelin
Strategies for Total Chemical Synthesis
The total synthesis of complex molecules like Deoxygerfelin serves as a platform to test and validate new synthetic methods. acs.orgorganic-chemistry.org Historically, the synthesis of diaryl ethers has presented challenges, particularly in the construction of the aryl-O-aryl linkage. thieme-connect.com Traditional methods like the Ullmann condensation often require harsh reaction conditions. researchgate.net Modern approaches, however, have focused on developing more modular and efficient strategies.
A notable strategy for the synthesis of C10-Deoxygerfelin involves a two-phase synthetic approach. thieme-connect.comacs.org This method stands in contrast to more linear synthetic sequences and is designed to be highly efficient and adaptable. The core concept of this two-phase strategy is to first establish the central diaryl ether core and then, in a subsequent phase, to introduce the various substituents with high precision. This modularity is a key feature of modern synthetic design, allowing for the potential generation of analogues for further study. osi.lv
Multi-Phase Synthetic Approaches
The two-phase total synthesis represents a strategic division of the synthetic challenge into more manageable parts. acs.org This approach has been successfully applied to the synthesis of C10-Deoxygerfelin and other related natural products. thieme-connect.com
The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. A key reaction employed in the coupling phase is the Nucleophilic Aromatic Substitution (SNAr) reaction. thieme-connect.com SNAr reactions are a powerful tool for forming carbon-heteroatom bonds, particularly in the construction of aryl ethers. researchgate.netacs.org
In the context of this compound synthesis, the SNAr reaction is used to establish the ethereal bond between two simple aryl substrates. thieme-connect.com This reaction typically involves an electron-deficient aryl halide and a nucleophilic phenol (B47542). The success of the SNAr reaction is often dependent on the electronic properties of the aromatic rings, with electron-withdrawing groups on the aryl halide facilitating the substitution. nih.govrsc.org The synthesis of the diaryl ether core of chrysophaentins A, E, and F also utilized an SNAr reaction between a complex phenol and a polysubstituted fluoronitrobenzene as a key strategic step. nih.gov
The use of SNAr in the coupling phase provides a reliable and efficient means to construct the core diaryl ether structure of this compound, setting the stage for the subsequent functionalization steps. thieme-connect.com
Following the successful construction of the diaryl ether core, the functionalization phase focuses on the precise installation of substituents. This is achieved through modern synthetic methods, including C-H activation and cross-coupling reactions. thieme-connect.com
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These palladium-catalyzed reactions are widely used in the synthesis of complex organic molecules, including natural products. nih.gov In the functionalization phase of this compound synthesis, cross-coupling reactions are utilized to further elaborate the structure, building upon the sites activated in the C-H functionalization step. thieme-connect.com This combination of C-H activation and cross-coupling provides a versatile and powerful platform for the late-stage diversification of the molecular structure. nih.govnih.gov
Coupling Phase Design (e.g., SNAr Reactions)
Stereoselective and Chemo-selective Synthetic Considerations
The synthesis of complex molecules like this compound often requires careful consideration of stereoselectivity and chemoselectivity, especially when dealing with multiple functional groups and potential stereocenters.
Stereoselective Considerations: For diaryl ethers, a key stereochemical feature can be atropisomerism, which arises from restricted rotation around the C-O-C bond. snnu.edu.cnacs.org The synthesis of such axially chiral diaryl ethers in a stereoselective manner is a significant challenge. snnu.edu.cnacs.org While the reported synthesis of C10-Deoxygerfelin does not explicitly detail the formation of atropisomers, the principles of stereoselective diaryl ether synthesis are highly relevant. thieme-connect.com Strategies to achieve stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and desymmetrization approaches. acs.orgbeilstein-journals.org For example, cobalt-catalyzed photoreductive desymmetrization has been used to create axially and centrally chiral diaryl ethers with high diastereo- and enantioselectivity. snnu.edu.cn
Chemo-selective Considerations: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In the synthesis of polysubstituted aromatic compounds like this compound, achieving high chemoselectivity is crucial to avoid unwanted side reactions and to ensure the desired substitution pattern. nih.govrsc.org The multi-phase synthetic approach to this compound inherently addresses chemoselectivity by separating the formation of the core structure from the functionalization of specific positions. thieme-connect.com The choice of catalysts and reaction conditions in the C-H activation and cross-coupling steps is critical for directing the reactions to the desired sites on the aromatic rings. nih.govnih.gov For instance, the judicious selection of palladium catalysts can allow for the differentiation between various halide leaving groups in cross-coupling reactions, enabling a stepwise and controlled functionalization of a polysubstituted aromatic core. nih.gov
Structural Elucidation and Advanced Characterization Techniques for Deoxygerfelin
Mass Spectrometry-Based Structural Confirmation (e.g., MS/MS, High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition. khanacademy.orgthermofisher.com For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable. researchgate.net Unlike standard MS, HRMS instruments can measure mass with extremely high accuracy (to four or more decimal places). msu.edu This precision allows for the unambiguous determination of a molecule's elemental formula from a list of possibilities that would otherwise have the same nominal mass. spectroscopyonline.com
Tandem mass spectrometry (MS/MS) provides further structural detail. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. thermofisher.com The fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for identification. By analyzing the masses of the fragments, chemists can deduce the structure of different parts of the molecule and how they are connected. This technique is frequently coupled with liquid chromatography (LC-MS/MS) to analyze complex mixtures, allowing for the separation and identification of individual components, such as Deoxygerfelin from a fungal extract. mdpi.com
Table 2: Example of High-Resolution Mass Spectrometry Data This table shows how HRMS data can confirm the elemental composition of this compound.
| Parameter | Value | Interpretation |
| Molecular Formula | C₂₃H₃₂N₂O₅ | Proposed elemental composition. |
| Calculated Mass | 416.2311 | The exact theoretical mass calculated for the proposed formula. |
| Measured Mass (HRMS) | 416.2315 | The experimentally determined mass from the HRMS instrument. |
| Mass Error | 0.96 ppm | The small difference between the calculated and measured mass confirms the assigned formula with high confidence. |
Integration of Multimodal Characterization Approaches
The most robust structural elucidation comes not from a single technique, but from the integration of multiple, complementary analytical methods. fandascientificme.comhoriba.com This multimodal approach combines the connectivity data from NMR (COSY, HMBC), the stereochemical information from NOESY, and the precise molecular formula from HRMS to build and validate a complete and accurate chemical structure. emerypharma.com
The process is iterative. An initial molecular formula from HRMS sets the constraints for the number of atoms. NMR data (¹H, ¹³C, HSQC) is then used to identify the spin systems and carbon backbone. HMBC correlations help to connect these fragments into a planar structure. Finally, NOESY experiments are performed to establish the relative 3D stereochemistry. scielo.org.za Each piece of data from one technique is used to corroborate findings from another, ensuring a high degree of confidence in the final assigned structure. This integrated approach is the standard for characterizing novel compounds like this compound and is essential for resolving the complexities of natural product chemistry. nih.gov
Mechanistic Studies and Molecular Interactions of Deoxygerfelin
Investigation of Molecular Targets
Research into the molecular targets of Deoxygerfelin has primarily focused on its influence within microbial communities and its correlations with host metabolic factors. Studies have not identified a single protein receptor but rather suggest that its targets are components of complex biological systems, such as gut microbiota and their metabolic machinery.
In a dual-species interaction, 10-deoxygerfelin, a secondary metabolite produced by the fungus Aspergillus sydowii, acts as a molecular inducer for the bacterium Bacillus subtilis. researchgate.nettandfonline.com This interaction prompts B. subtilis to synthesize benzoic acid, which A. sydowii then utilizes to create new compounds. tandfonline.com This indicates that molecular targets within B. subtilis are responsive to this compound, triggering a specific biosynthetic pathway.
In the context of a more complex model organism, the giant river prawn (Macrobrachium rosenbergii), levels of 10-deoxygerfelin in the hemolymph show a significant negative correlation with certain gut bacteria. mdpi.com This suggests that the compound may target or be a product of the metabolic activity of these bacteria, influencing the host's microbiome composition.
Table 1: Observed Molecular Interactions and Correlations of this compound
| Interacting Entity/System | Observed Effect/Correlation | Model System | Reference |
|---|---|---|---|
| Bacillus subtilis (bacterium) | Induces the synthesis of benzoic acid. | Co-culture with Aspergillus sydowii | researchgate.nettandfonline.com |
| Candidatus Xiphinematobacter (bacterium) | High negative correlation with 10-deoxygerfelin levels. | Giant River Prawn (Macrobrachium rosenbergii) | mdpi.com |
| Roseomonas (bacterium) | High negative correlation with 10-deoxygerfelin levels. | Giant River Prawn (Macrobrachium rosenbergii) | mdpi.com |
In Vitro Mechanistic Investigations
In vitro studies and multiomic analyses have provided insights into the cellular and biochemical pathways influenced by this compound.
Pathway analysis connects this compound to several key metabolic routes, primarily related to amino acid and secondary metabolite metabolism. In studies of liver cirrhosis in mouse models, 10-deoxygerfelin was identified as part of a cluster of metabolites associated with the partial enrichment of histidine metabolism and metabolic reprogramming in arginine biosynthesis. nih.govresearchgate.net
In giant river prawns, metabolomic profiling linked differential growth rates to various metabolic pathways. mdpi.com this compound was among the metabolites studied, and pathways related to protein digestion and absorption, amino acid biosynthesis (including tyrosine and histidine), and purine (B94841) metabolism were found to be significantly enriched in relation to growth performance. mdpi.com The interaction between A. sydowii and B. subtilis, induced by this compound, is a clear example of pathway modulation, where the secondary metabolite biosynthetic pathways of both microorganisms are affected. tandfonline.com
Direct modulation of specific enzymes by purified this compound has not been extensively documented. However, its role as an inducer in microbial co-cultures points to an indirect effect on enzyme activity. The exchange and use of secondary metabolites between A. sydowii and B. subtilis, initiated by 10-deoxygerfelin, is facilitated by the upregulation of key enzymes. tandfonline.com This includes enzymes such as hydroxylase, hydrolase, and acyltransferase, which are necessary for the subsequent conversion of benzoic acid into new compounds by A. sydowii. tandfonline.com This indicates that this compound can trigger a cascade that results in the modulation of enzymatic activity within an interacting organism.
Cellular and Biochemical Pathway Analysis
Preclinical Mechanistic Pharmacology
Preclinical studies using model organisms are crucial for understanding how a compound interacts within a complex biological system. frontiersin.org
The biological interactions of this compound have been explored in several model systems, revealing its role in inter-species communication and host metabolism.
Aspergillus-Bacillus Co-culture: In this microbial model, 10-deoxygerfelin produced by A. sydowii serves as a signaling molecule. It induces a stress response in B. subtilis, which in turn produces benzoic acid. This process highlights how a secondary metabolite can mediate complex interactions, leading to the activation of silent metabolic pathways and the production of novel compounds. tandfonline.com
Giant River Prawn (Macrobrachium rosenbergii): In this crustacean model, metabolomic analysis of hemolymph revealed a negative correlation between 10-deoxygerfelin levels and the abundance of gut bacteria like Candidatus Xiphinematobacter and Roseomonas. mdpi.com This finding suggests a relationship between this compound, the gut microbiome, and the host's metabolic state, which is linked to growth differences. mdpi.com
Mouse Model of Liver Cirrhosis: A multiomics evaluation in mice with induced liver cirrhosis identified 10-deoxygerfelin as part of a specific cluster of metabolites in stool samples. nih.govresearchgate.net The levels of this metabolite cluster were similar between a healthy control group and a group treated with Bacteroides dorei, suggesting its association with a healthy metabolic state modulated by the gut microbiome. nih.gov
Pathway perturbation analysis examines how biological pathways are altered in response to various stimuli. frontiersin.orgnih.gov this compound has been associated with perturbations in several key metabolic pathways in different biological contexts.
Histidine Metabolism: In a mouse model of liver cirrhosis, a metabolite cluster that included 10-deoxygerfelin was linked to the enrichment of histidine metabolism. nih.govresearchgate.net Histidine metabolism plays a positive role in liver health. nih.gov Furthermore, in giant river prawns, the biosynthesis of alkaloids derived from histidine and purine was an enriched pathway associated with growth performance, a context in which this compound was also identified as a relevant metabolite. mdpi.com
Arginine Metabolism: The same metabolite cluster containing 10-deoxygerfelin was also associated with metabolic reprogramming in arginine biosynthesis in the liver cirrhosis mouse model. nih.govresearchgate.net Arginine is a versatile amino acid with numerous metabolic fates crucial in health and disease. nih.govfrontiersin.org
Purine Metabolism: Research in giant river prawns identified the "biosynthesis of alkaloids derived from histidine and purine" as a key pathway related to growth. mdpi.com In the mouse liver cirrhosis study, purine metabolism was identified as a promising therapeutic target, and its dysregulation was noted in the disease state. nih.gov The presence of this compound within a health-associated metabolite cluster in this context suggests an indirect link to the modulation of this pathway. nih.gov
Table 2: Summary of this compound-Associated Pathway Perturbations
| Metabolic Pathway | Model System | Observed Association/Perturbation | Reference |
|---|---|---|---|
| Histidine Metabolism | Mouse (Liver Cirrhosis) | This compound is part of a metabolite cluster associated with the enrichment of histidine metabolism. | nih.govresearchgate.net |
| Arginine Biosynthesis | Mouse (Liver Cirrhosis) | This compound is part of a metabolite cluster associated with reprogramming of arginine biosynthesis. | nih.govresearchgate.net |
| Purine Metabolism | Giant River Prawn | Associated with the enriched pathway "biosynthesis of alkaloids derived from histidine and purine". | mdpi.com |
Computational Modeling and Simulation of Deoxygerfelin
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamics of biomolecules like proteins and nucleic acids. nih.govnih.gov These simulations capture behavior at an atomic level of detail and on a very fine temporal resolution, offering insights that complement static structural data. nih.gov
While specific, large-scale molecular dynamics studies focused exclusively on Deoxygerfelin are not extensively detailed in the current body of literature, the application of this methodology would be invaluable. For a molecule like this compound, MD simulations could be employed to:
Investigate its conformational flexibility in different solvent environments.
Simulate its interaction with potential protein targets, revealing the stability of binding poses and the dynamics of the ligand-receptor complex. frontiersin.org
Explore how this compound might influence the structure and dynamics of biological membranes.
The advancement of simulation software, such as GROMACS and LAMMPS, and the increasing availability of high-performance computing resources make such investigations progressively more feasible. researchgate.netlammps.org
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is crucial in structure-based drug design and for hypothesizing the molecular targets of bioactive compounds. nih.govrasayanjournal.co.in The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and scoring them based on their energetic favorability. rasayanjournal.co.innsbmb.org.ng The score typically reflects the binding affinity, with lower energy values indicating a more stable interaction. researchgate.net
Docking studies are guided by the principle of complementarity between the ligand and its target. frontiersin.org Key interactions that stabilize this binding include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
For this compound, molecular docking could be instrumental in:
Target Identification: Screening this compound against libraries of known protein structures to identify potential biological targets.
Binding Mode Analysis: For a known target, determining the specific amino acid residues involved in the interaction and the precise orientation of this compound in the binding pocket.
Rationalizing Biological Activity: Providing a structural basis for experimentally observed activities by linking them to interactions with specific proteins.
While dedicated docking studies on this compound are not prominent in the reviewed literature, the approach remains a standard and powerful tool for elucidating ligand-target interactions for natural products. nih.govrasayanjournal.co.in
In Silico Pathway Prediction and Network Analysis
In silico pathway prediction and network analysis are used to interpret complex -omics data and understand how molecules like this compound function within a larger biological context. These methods can identify metabolic pathways, signaling cascades, and gene regulatory networks affected by a particular compound. nih.govpeerj.com
Recent studies have successfully applied these techniques to investigate this compound's role in microbial interactions and host-microbe systems. In a co-culture of Aspergillus sydowii and Bacillus subtilis, network analysis of metabolomic data revealed that this compound, a secondary metabolite from A. sydowii, acts as an inducer. researchgate.netresearchgate.netresearchgate.net It stimulates B. subtilis to produce benzoic acid, which is then utilized by A. sydowii to synthesize a series of new benzoic acid derivatives. researchgate.netresearchgate.nettandfonline.com
In another study involving the giant river prawn (Macrobrachium rosenbergii), an integrative multi-omic analysis was performed. nih.gov Network analysis combining metabolomics and gut microbiota data showed a significant negative correlation between the abundance of this compound and certain bacteria, including Roseomonas and Candidatus Xiphinematobacter. nih.govmdpi.com This suggests this compound may play a role in modulating the gut microbial community. A multi-omics evaluation of liver cirrhosis in a mouse model also identified 10-deoxygerfelin as part of a distinct cluster of metabolites associated with specific microbial and metabolic states. nih.gov
Interactive Table 1: Findings from Network Analyses Involving this compound
| Study Context | Key Finding | Implied Biological Role | Citations |
|---|---|---|---|
| Fungal-Bacterial Co-culture (A. sydowii & B. subtilis) | Acts as an inducer for benzoic acid production in B. subtilis. | Inter-species signaling molecule, precursor modulator. | researchgate.netresearchgate.netresearchgate.nettandfonline.com |
| Giant River Prawn Gut Microbiota | Negatively correlated with the abundance of Roseomonas and Candidatus Xiphinematobacter. | Modulator of gut microbial composition. | nih.govmdpi.com |
| Mouse Model of Liver Cirrhosis | Clustered with metabolites like enterolactone (B190478) and zearalenone, distinct to specific treatment groups. | Biomarker associated with specific metabolic and microbial states. | nih.gov |
Predictive Modeling for Complex Biological Interactions
Predictive modeling in computational biology uses machine learning and statistical methods to forecast biological outcomes based on a set of input features. lsu.edugatech.edu These models are trained on existing datasets to learn complex relationships between variables, such as chemical structures, gene expression profiles, and metabolic data, to predict phenomena like drug-target interactions or cellular responses. nih.govarxiv.org
The application of predictive modeling has been demonstrated in studies involving this compound. In the investigation of growth differences in the giant river prawn, researchers used partial least squares (PLS) regression to build a predictive model based on plasma metabolites. mdpi.com This model successfully distinguished between different growth rate groups. The analysis further revealed strong correlations between specific gut bacteria, metabolites including this compound, and host phenotypes. nih.govmdpi.com For instance, a significant negative correlation was found between this compound and the bacterium Candidatus Xiphinematobacter, which in turn was positively correlated with the amino acid L-phenylalanine. nih.govmdpi.com Such models are crucial for untangling the intricate web of interactions in a multi-omic system and predicting how changes in one component might affect others.
Interactive Table 2: Predictive Modeling and Correlations Involving this compound
| Study Context | Model/Analysis Type | Predicted/Correlated Factors | Relationship Type | Citations |
|---|---|---|---|---|
| Giant River Prawn Growth Differences | Partial Least Squares (PLS) Regression | Metabolite profiles (including this compound) successfully predicted sample categories based on growth rate. | Predictive | mdpi.com |
| Giant River Prawn Growth Differences | Pearson Correlation Heatmap | This compound and Candidatus Xiphinematobacter | High Negative Correlation | nih.govmdpi.com |
| Giant River Prawn Growth Differences | Pearson Correlation Heatmap | This compound and Roseomonas | High Negative Correlation | nih.govmdpi.com |
| Giant River Prawn Growth Differences | Pearson Correlation Heatmap | Candidatus Xiphinematobacter and L-phenylalanine | High Positive Correlation | nih.govmdpi.com |
Integration of Computational and Experimental Data
The most powerful insights often arise from the integration of computational modeling with experimental data. frontiersin.org This synergistic approach uses computational tools to analyze large-scale experimental datasets (e.g., genomics, proteomics, metabolomics) and generate hypotheses that can then be tested and validated in the lab. nih.govnih.gov This iterative cycle of in silico analysis and experimental verification leads to a more robust and comprehensive understanding of biological systems.
The study of this compound's role in the co-culture of Aspergillus sydowii and Bacillus subtilis is a prime example of this integrated approach. researchgate.netresearchgate.net Researchers first used computational programs (MS-DIAL, MS-FINDER) and web-based tools (GNPS, MetaboAnalyst) to analyze the metabolome of the co-culture, which led to the identification of newly biosynthesized compounds. researchgate.netresearchgate.net This computational discovery was followed by experimental validation using techniques like stable isotope labeling and gene expression analysis. researchgate.net This confirmed the in silico prediction that this compound from A. sydowii induced a metabolic response in B. subtilis, leading to the production of novel derivatives. researchgate.nettandfonline.com
Similarly, the multi-omic studies in prawns and mice integrated computational network and predictive models with experimental data from 16S rRNA gene sequencing, transcriptomics, and metabolomics to reveal this compound's association with gut microbiota and host metabolic states. nih.govmdpi.comnih.gov Such integration is essential for moving beyond simple correlations to build functional and mechanistic models of a compound's biological activity.
Future Directions in Deoxygerfelin Research
Elucidation of Undiscovered Biosynthetic Pathways and Silent Gene Clusters
The genetic blueprint for the production of secondary metabolites like Deoxygerfelin is encoded in Biosynthetic Gene Clusters (BGCs). However, it is estimated that a vast majority of microbial BGCs remain unexpressed, or "silent," under standard laboratory culture conditions. jmicrobiol.or.krrockefeller.eduresearchgate.net Activating these silent BGCs is a major frontier in natural product discovery. nih.gov Future research on this compound will heavily involve dissecting its complete biosynthetic pathway and awakening related silent clusters in its producing organisms.
Key research approaches in this area will include:
Genome Mining : Advanced bioinformatics tools will be used to scan fungal genomes for BGCs predicted to produce polyketides or related structures, identifying the likely cluster responsible for this compound and other unknown, structurally similar compounds. jmicrobiol.or.kr
Heterologous Expression : This technique involves cloning an entire BGC from the native producer, like Aspergillus sydowii, and transferring it into a well-characterized host organism, such as Aspergillus nidulans. nih.gov This can force the expression of a silent pathway, allowing for the isolation and characterization of its products. nih.govresearchgate.net
Promoter Engineering : A powerful strategy to activate silent BGCs involves replacing the native, inactive promoters with strong, constitutively active or inducible promoters. rockefeller.edunih.govresearchgate.net This targeted genetic manipulation bypasses the natural regulatory controls, triggering the production of otherwise cryptic metabolites.
Epigenetic Modification : The use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can induce transcriptional activation of silent gene clusters, providing another avenue to explore the untapped chemical diversity of the producing fungus. researchgate.net
Elucidating these pathways is not only crucial for understanding how this compound is made but also opens the door to discovering novel analogs with potentially enhanced or different biological activities.
Exploration of Novel Biological Roles and Inducer Mechanisms
While the full spectrum of this compound's biological activity is still under investigation, recent studies have revealed a fascinating role as a signaling molecule in microbial interactions. Research has demonstrated that 10-Deoxygerfelin, a closely related precursor, acts as an inducer in co-cultures of Aspergillus sydowii and the bacterium Bacillus subtilis. researchgate.netresearchgate.net
In a specific example of this interspecies crosstalk, this compound produced by A. sydowii was found to induce B. subtilis to produce benzoic acid. researchgate.netresearchgate.netresearchgate.net The fungus then takes up this benzoic acid and uses it as a substrate to synthesize a series of new benzoic acid derivatives, compounds that are not produced when either microbe is cultured alone. researchgate.netresearchgate.net This mechanism highlights this compound's role not just as a static metabolite but as an active participant in shaping its chemical environment and mediating complex microbial interactions.
Future research is expected to expand on these findings by:
Investigating other microbial co-culture pairings to determine if this compound can induce different metabolic responses in other bacteria or fungi.
Exploring its potential role as a quorum-sensing molecule or as a defensive compound in its natural habitat.
Screening for a wider range of biological activities, building on the known bioactivities of diaryl ethers, which include antimicrobial and cytotoxic effects. researchgate.net
Understanding these inducer mechanisms and biological roles is critical for appreciating the ecological significance of this compound and for identifying potential applications in biotechnology and biocontrol. researchgate.nettandfonline.com
Advancements in Directed Chemical Synthesis Methodologies
The ability to efficiently construct this compound and its analogs in the laboratory is essential for verifying its structure, conducting detailed biological studies, and performing structure-activity relationship (SAR) analyses. While early approaches to diaryl ethers focused on forming the central aryl-O-aryl bond, more advanced and modular strategies are emerging. thieme-connect.comdntb.gov.ua
A notable advancement is the development of a two-phase synthetic strategy for C10-Deoxygerfelin. thieme-connect.com This approach involves:
An initial coupling phase that establishes the core ether linkage via a Nucleophilic Aromatic Substitution (SNAr) reaction between simple aryl substrates. thieme-connect.comresearcher.life
A subsequent functionalization phase that allows for the precise installation of various substituents through C–H bond activation and cross-coupling reactions. thieme-connect.com
This modularity is highly advantageous, enabling the efficient synthesis of not only this compound but also other related natural products. thieme-connect.com Future directions in the chemical synthesis of this compound will likely focus on:
Improving Stereoselectivity : Developing catalytic methods that allow for the highly stereoselective construction of complex polyketide portions of related molecules. rsc.org
Biocatalytic and Chemoenzymatic Synthesis : Integrating enzymes into synthetic routes to perform specific, challenging transformations with high selectivity and under milder, more sustainable conditions. nih.govnih.govmdpi.com
Oxidative Coupling Methods : Exploring advanced catalytic and electrochemical oxidative phenol (B47542) coupling techniques to forge the key C-C and C-O bonds found in this compound and its analogs. researchgate.net
These advancements will accelerate the generation of a library of this compound-based molecules, which is crucial for the discovery of new therapeutic leads.
Development of Integrated Multi-Omics and Advanced Computational Approaches
To gain a comprehensive understanding of this compound's role in biological systems, researchers are moving beyond single-endpoint assays and adopting integrated, systems-level approaches. nih.gov The combination of multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—with advanced computational modeling represents a powerful paradigm for modern natural product research. researchgate.netfrontiersin.orgresearchgate.net
This compound has already been identified as a relevant metabolite in a multi-omics study investigating the therapeutic effects of Bacteroides species on liver cirrhosis, where its levels were found to be altered, suggesting a potential role in host-microbe metabolic interactions within the gut-liver axis. nih.gov
Future research will increasingly rely on:
Integrated Multi-Omics Platforms : Combining metabolomics to track this compound and related compounds with proteomics and transcriptomics to see how it affects protein levels and gene expression in a given system. nih.govnih.govfrontlinegenomics.com This can reveal the molecular pathways and networks that the compound modulates. researchgate.net
Computational Chemistry and Molecular Modeling : Using quantum mechanics-based methods and molecular dynamics simulations to predict this compound's physical properties, understand its interactions with biological targets like enzymes or receptors, and guide the design of new analogs with improved activity. embl.orguva.nlschrodinger.commit.edupnnl.gov
Machine Learning and AI : Applying machine learning algorithms to analyze the vast datasets generated by multi-omics experiments. researchgate.netutdallas.edu These computational tools can identify complex patterns and correlations that are not apparent through traditional analysis, helping to generate new hypotheses about the compound's mechanism of action. frontiersin.orgresearchgate.net
These integrated approaches will be instrumental in translating basic discoveries about this compound into a deeper, mechanistic understanding of its function and potential applications. frontiersin.org
Q & A
Q. How can researchers identify and characterize Deoxygerfelin in microbial co-culture systems?
Methodological Answer: Identification involves extraction from co-culture zones (e.g., confrontation zones between Aspergillus sydowii and Bacillus subtilis), followed by HPLC or LC-MS analysis for structural elucidation. Characterization requires comparing spectral data (NMR, HRMS) with known databases and validating purity via chromatography. Experimental protocols should detail extraction solvents, column parameters, and validation steps to ensure reproducibility .
Q. What analytical techniques are optimal for detecting this compound and its derivatives in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing this compound from structurally similar metabolites (e.g., 3-OH-benzoic acid). Quantification should include calibration curves using synthetic standards and internal controls to account for matrix effects. Spatial distribution studies in co-cultures require sampling at incremental distances from confrontation zones to track metabolite gradients .
Q. What are the established biosynthetic pathways for this compound production in fungal systems?
Methodological Answer: this compound biosynthesis in A. sydowii involves precursor molecules like benzoic acid, which undergoes hydroxylation and esterification. Pathway elucidation requires gene knockout studies, enzyme activity assays (e.g., hydroxylase, acyltransferase), and isotopic labeling to trace carbon flux. Co-culture with B. subtilis enhances pathway activation via interspecies signaling, necessitating transcriptomic analysis to identify upregulated genes .
Advanced Research Questions
Q. How do interspecies interactions in co-culture systems influence this compound yield and metabolite diversity?
Methodological Answer: Co-culture induces metabolic crosstalk, where B. subtilis secretes substrates (e.g., benzoic acid) that A. sydowii converts into this compound derivatives. Experimental design should include:
- Zone-specific sampling to map metabolite gradients (highest concentrations in confrontation zones).
- Time-series analysis to correlate microbial growth phases with metabolite production.
- Enzyme inhibition assays to validate rate-limiting steps (e.g., hydrolase activity). Contradictions in distribution profiles (e.g., N7 localization) may arise from enzyme compartmentalization, requiring proteomic validation .
Q. How can researchers resolve contradictions in this compound spatial distribution data during co-culture experiments?
Methodological Answer: Contradictions often stem from diffusion dynamics or enzyme localization. Address this by:
- Microscale sampling : Use laser-capture microdissection to isolate specific co-culture regions.
- Kinetic modeling : Integrate Fick’s law of diffusion with enzyme kinetics to predict substrate transmission.
- Genetic engineering : Fluorescently tag biosynthetic enzymes to visualize spatial expression patterns. Data normalization against biomass (via qPCR or protein quantification) reduces variability .
Q. What experimental variables optimize this compound yield in controlled fermentation systems?
Methodological Answer: Critical variables include:
- Nutrient gradients : Carbon/nitrogen ratios impacting precursor availability.
- Oxygen tension : Microaerophilic conditions enhance fungal secondary metabolism.
- Co-culture timing : Inoculation intervals to synchronize microbial growth phases. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Q. How does this compound stability vary under different physicochemical conditions, and how can this be mitigated?
Methodological Answer: Stability studies should assess:
- pH dependence : Degradation kinetics in acidic/alkaline buffers.
- Temperature sensitivity : Accelerated aging tests (e.g., 40°C for 30 days) with LC-MS monitoring.
- Light exposure : UV-Vis spectroscopy to detect photodegradation products. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in lipid nanoparticles .
Q. What role does this compound play in inducing secondary metabolites in co-culture systems?
Methodological Answer: this compound acts as a signaling molecule, upregulating genes encoding hydroxylases and acyltransferases in A. sydowii. Validate this via:
- RNA-seq : Compare gene expression in mono- vs. co-culture.
- Metabolite profiling : Correlate this compound concentrations with downstream products (e.g., N2-N4).
- Quorum-sensing inhibitors : Test if metabolite induction is disrupted by signaling blockers .
Q. What are the challenges in quantifying this compound in heterogeneous microbial matrices?
Methodological Answer: Challenges include matrix interference and metabolite isomerization. Solutions involve:
- Solid-phase extraction (SPE) : Customize sorbents (e.g., mixed-mode resins) to isolate this compound.
- Chiral chromatography : Resolve stereoisomers using cellulose-based columns.
- Standard addition method : Spike samples with deuterated analogs to correct recovery rates .
Q. How can metabolic flux analysis (MFA) elucidate this compound biosynthesis dynamics?
Methodological Answer: Employ -labeled glucose to trace carbon incorporation into benzoic acid and this compound. Use computational tools (e.g., INCA software) to model flux distributions and identify bottleneck reactions. Validate with enzyme activity assays and siRNA silencing of candidate genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
